molecular formula C8H6N4 B13677990 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile

Cat. No.: B13677990
M. Wt: 158.16 g/mol
InChI Key: QQGBGGKBLWFSAG-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the use of azides and alkynes as starting materials, with copper(I) as the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

1-methylbenzotriazole-4-carbonitrile

InChI

InChI=1S/C8H6N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,1H3

InChI Key

QQGBGGKBLWFSAG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)C#N

Origin of Product

United States

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